L-Serine-13C

説明

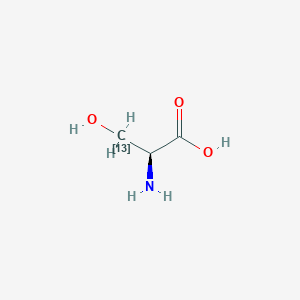

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-hydroxy(313C)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-IJGDANSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@@H](C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of L-Serine-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of isotopically labeled L-Serine, specifically L-Serine-¹³C. It includes detailed data on various ¹³C isotopologues, experimental protocols for their analysis, and visualizations of relevant metabolic pathways where these labeled compounds serve as critical tracers.

Core Physical and Chemical Properties

L-Serine is a non-essential amino acid central to cellular proliferation and metabolism.[1][2] Its ¹³C-labeled forms are invaluable tools in metabolic research, clinical mass spectrometry, and biomolecular NMR.[3][4] The incorporation of the stable heavy isotope ¹³C allows researchers to trace the metabolic fate of L-Serine in vivo and in vitro.

The properties of L-Serine-¹³C vary slightly depending on the position and number of ¹³C atoms. The following tables summarize the key quantitative data for the most common isotopologues.

Table 1: General Properties of L-Serine-¹³C Isotopologues

| Property | L-Serine-1-¹³C | L-Serine-3-¹³C | L-Serine-¹³C₃ | Unlabeled L-Serine |

| Synonyms | (S)-2-Amino-3-hydroxypropionic acid-¹³C | (-)-Serine-¹³C; (S)-Serine-¹³C | L-Serine-1,2,3-¹³C₃; (S)-Serine-¹³C₃ | L-serine; serine |

| Appearance | Solid[5] | Solid | Solid[6][7] | White powder; Hexagonal plates or prisms[8] |

| CAS Number | 81201-84-5[3] | 89232-77-9[1] | 201595-68-8[6][7] | 56-45-1[8] |

| Chemical Purity | ≥99%[5] | 99% (CP) | ≥95% to 98%[6][7] | N/A |

| Isotopic Purity | 99 atom % ¹³C[5] | ≥99 atom % ¹³C | 99 atom % ¹³C[7] | N/A |

Table 2: Physicochemical Data of L-Serine-¹³C Isotopologues

| Property | L-Serine-1-¹³C | L-Serine-3-¹³C | L-Serine-¹³C₃ | Unlabeled L-Serine |

| Molecular Formula | C₂¹³CH₇NO₃[3] | C₂¹³CH₇NO₃[1] | [¹³C]₃H₇O₃[6] | C₃H₇NO₃[8] |

| Molecular Weight | 106.09 g/mol [3][5] | 106.09 g/mol [1] | 108.07 - 108.1 g/mol [6][7][9] | 105.09 g/mol [8] |

| Melting Point | 222 °C (dec.)[5] | 222 °C (dec.) | N/A | 228 °C (dec.)[8] |

| Solubility | N/A | N/A | Slightly soluble in water (sonication may be required)[6] | 425,000 mg/L (at 25 °C)[8] |

| Optical Activity | [α]25/D +14.6°, c = 2 in 1 M HCl[5] | [α]25/D +14.6°, c = 2 in 1 M HCl | N/A | -6.83° @ 20°C (aqueous solution)[8] |

| Storage | Room temperature, away from light and moisture[3] | N/A | -20°C[6] | N/A |

Experimental Protocols and Methodologies

L-Serine-¹³C is primarily used as an internal standard or tracer in mass spectrometry and NMR-based studies.[4][6]

Objective: To quantify L-Serine levels in a biological sample using L-Serine-¹³C as an internal standard.

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, cell lysates) are collected. Proteins are precipitated using a cold solvent like methanol (B129727) or acetonitrile.

-

Internal Standard Spiking: A known concentration of L-Serine-¹³C₃ (or another specified isotopologue) is added to each sample.[6] This standard co-elutes with the endogenous, unlabeled L-Serine but is distinguished by its higher mass (M+3).

-

Chromatographic Separation: The extract is injected into a liquid chromatography (LC) or gas chromatography (GC) system. The mobile phase and column are chosen to achieve good separation of L-Serine from other metabolites.

-

Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios (m/z) for both unlabeled L-Serine and the L-Serine-¹³C₃ internal standard.

-

Quantification: The peak area of the endogenous L-Serine is compared to the peak area of the known amount of L-Serine-¹³C₃ internal standard. The concentration of endogenous L-Serine is calculated based on the ratio of these peak areas.

Objective: To trace the flow of carbon atoms from a ¹³C-labeled substrate (e.g., U-¹³C-glucose) into the L-Serine pool.[10]

Methodology:

-

Cell Culture and Labeling: Cells are cultured in a medium where a primary carbon source, like glucose, is replaced with its uniformly ¹³C-labeled counterpart (U-¹³C-glucose).[10]

-

Metabolite Extraction: After a set incubation period, metabolism is quenched, and intracellular metabolites are extracted, typically using a methanol-chloroform-water extraction method.

-

NMR Sample Preparation: The aqueous phase of the extract, containing polar metabolites like L-Serine, is lyophilized and reconstituted in a deuterated solvent (e.g., D₂O) suitable for NMR. A chemical shift reference standard is added.[11]

-

NMR Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 600 MHz).[11]

-

1D ¹³C NMR: Provides direct detection of ¹³C signals, showing which carbon positions in serine have become labeled.

-

2D [¹H, ¹³C]-HSQC: A powerful experiment that correlates each carbon with its directly attached proton(s). This helps to resolve overlapping signals and confirm the identity of labeled positions by looking at the specific ¹H and ¹³C chemical shifts.

-

-

Spectral Analysis: The resulting spectra are analyzed to identify the different ¹³C isotopomers of serine (e.g., serine labeled at positions 2 and 3). The relative intensities of the peaks corresponding to these isotopomers reveal the activity of the metabolic pathways leading to serine synthesis.[10]

Signaling Pathways and Experimental Workflows

L-Serine is a metabolic hub, connecting glycolysis to one-carbon metabolism, nucleotide synthesis, and more.[12] L-Serine-¹³C is instrumental in mapping these connections.

The primary pathway for de novo L-Serine synthesis begins with the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG).[13][14] This three-step enzymatic process is crucial, especially in the brain where L-serine from the diet cannot cross the blood-brain barrier sufficiently.[13]

Caption: De novo synthesis of L-Serine from glucose via the phosphorylated pathway.

Once synthesized, L-Serine serves as a precursor for numerous essential biomolecules. It can be converted to glycine, contributing to the one-carbon pool, or used to synthesize cysteine, phospholipids, and D-serine.[12][15]

Caption: Major metabolic pathways involving L-Serine as a precursor.

This diagram illustrates a typical workflow for a stable isotope tracing experiment using L-Serine-¹³C to investigate its downstream metabolic pathways.

Caption: Conceptual workflow for a stable isotope tracing experiment using L-Serine-¹³C.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Serine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1573-0.25 [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. L-丝氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. L-Serine (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1574-H-0.25 [isotope.com]

- 8. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-Serine-13C3 | C3H7NO3 | CID 71309922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 13C MRS Detection of Changes in Serine Isotopomers Reflects Changes in Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmse000867 L-Serine at BMRB [bmrb.io]

- 12. Serine metabolism in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. l-Serine links metabolism with neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]

L-Serine-¹³C: A Technical Guide to Natural Abundance and Isotopic Enrichment for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of L-Serine-¹³C, focusing on its natural abundance, methods for isotopic enrichment, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development who are utilizing ¹³C-labeled L-Serine in metabolic research, drug discovery, and development.

Introduction to L-Serine and ¹³C Isotopic Labeling

L-Serine is a non-essential amino acid central to a multitude of cellular processes. It serves as a precursor for the synthesis of proteins, other amino acids such as glycine (B1666218) and cysteine, and is integral to the biosynthesis of purines, pyrimidines, and sphingolipids.[1] Given its pivotal role in metabolism, tracing the metabolic fate of L-Serine is crucial for understanding both normal physiology and the pathophysiology of various diseases.

Isotopic labeling with Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, is a powerful technique for metabolic research. By introducing ¹³C-labeled L-Serine into a biological system, researchers can track its incorporation into downstream metabolites, thereby elucidating metabolic pathways and fluxes. This guide focuses on L-Serine-¹³C, providing essential information on its natural isotopic distribution and methods for its artificial enrichment and subsequent analysis.

Natural Abundance of ¹³C in L-Serine

The natural abundance of ¹³C is approximately 1.1% of all carbon atoms.[2] However, the precise distribution of ¹³C at specific carbon positions within a molecule can vary slightly due to isotopic fractionation during biosynthesis. Understanding this baseline natural abundance is critical for accurately calculating the degree of isotopic enrichment in labeling experiments.

Table 1: Natural Abundance of ¹³C at Specific Carbon Positions in L-Serine

| Carbon Position | Description | Approximate Natural ¹³C Abundance (%) |

| C1 | Carboxyl Carbon | ~1.1% |

| C2 | α-Carbon | ~1.1% |

| C3 | β-Carbon (Hydroxymethyl group) | ~1.1% |

Note: The exact natural abundance can exhibit minor variations depending on the biological source and the specific analytical method employed. It is recommended to measure the natural abundance of unenriched L-Serine from a corresponding biological matrix as a control in sensitive experiments.[2][3]

Isotopic Enrichment of L-Serine-¹³C

For metabolic tracing studies, L-Serine is artificially enriched with ¹³C. The level of enrichment can vary depending on the synthetic method and the intended application. Commercially available L-Serine-¹³C can be labeled at specific carbon positions or uniformly labeled across all three carbon atoms.

Table 2: Commercially Available L-Serine-¹³C and Achievable Enrichment Levels

| L-Serine Isotope | Description | Typical Isotopic Purity (%) |

| L-Serine-1-¹³C | Labeled at the carboxyl carbon | ≥99%[4] |

| L-Serine-2-¹³C | Labeled at the α-carbon | ≥99% |

| L-Serine-3-¹³C | Labeled at the β-carbon | ≥99% |

| L-Serine-¹³C₃ | Uniformly labeled at all three carbons | ≥99%[5] |

| L-Serine-¹³C₃, ¹⁵N | Uniformly labeled with ¹³C and ¹⁵N | ≥98% (¹³C), ≥98% (¹⁵N)[6] |

Experimental Protocols for ¹³C Enrichment Analysis

The determination of ¹³C isotopic enrichment in L-Serine and its metabolites is typically achieved through mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of amino acid isotopic enrichment due to its high sensitivity and resolving power.

Methodology:

-

Sample Preparation and Hydrolysis:

-

Derivatization:

-

Amino acids are non-volatile and require derivatization prior to GC analysis. A common method is silylation.

-

Add a solution of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (tBDMS) in a suitable solvent (e.g., pyridine).[9]

-

Incubate the mixture at 70°C for 30-60 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative of L-Serine.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient to separate the amino acid derivatives.

-

The eluent is introduced into a mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode.

-

Monitor the mass-to-charge (m/z) ratios of characteristic fragment ions of the serine derivative to determine the incorporation of ¹³C.

-

Workflow for GC-MS Analysis of L-Serine-¹³C Enrichment:

Caption: Workflow for GC-MS analysis of L-Serine-¹³C enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique that often requires less sample derivatization than GC-MS.

Methodology:

-

Sample Preparation:

-

Chromatographic Separation:

-

Inject the sample into a liquid chromatograph.

-

Use a column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.[7][10]

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

-

-

MS/MS Analysis:

-

The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to quantify the different isotopologues of L-Serine based on their specific precursor-to-product ion transitions.

-

Caption: The de novo biosynthesis pathway of L-Serine from glycolysis.

L-Serine and NMDA Receptor Signaling

In the brain, L-Serine is a precursor to D-Serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. [1]

Caption: L-Serine is converted to D-Serine, a co-agonist of the NMDA receptor.

Conclusion

The use of L-Serine-¹³C as a metabolic tracer is an invaluable tool in life sciences research. A thorough understanding of its natural abundance, the principles of isotopic enrichment, and the appropriate analytical methodologies are paramount for obtaining accurate and reproducible results. This guide provides a foundational understanding of these core concepts and offers detailed protocols to aid researchers in their experimental design and execution. The continued application of stable isotope tracing with L-Serine-¹³C will undoubtedly lead to further significant discoveries in metabolism, disease, and drug development.

References

- 1. Serine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Serine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1573-0.25 [isotope.com]

- 5. L-Serine (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1574-H-0.25 [isotope.com]

- 6. L-Serine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-474-H-0.5 [isotope.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 9. Serine restriction alters sphingolipid diversity to constrain tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]

The Crossroads of Cellular Life: An In-depth Technical Guide to L-Serine Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-serine, a non-essential amino acid, occupies a central and critical nexus in cellular metabolism. Far from being a simple proteinogenic building block, its metabolic pathways are intricately linked to a vast array of fundamental biological processes, including nucleotide synthesis, redox homeostasis, lipid production, and neurotransmission. Dysregulation of L-serine metabolism is increasingly recognized as a hallmark of various pathological states, most notably cancer and neurodegenerative diseases, making it a compelling area of investigation for novel therapeutic interventions. This technical guide provides a comprehensive overview of the biological significance of L-serine metabolic pathways, presenting key quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the core signaling and metabolic networks.

Core L-Serine Metabolic Pathways

L-serine metabolism can be broadly categorized into its synthesis and its diverse catabolic and anabolic fates.

De Novo L-Serine Synthesis: The Phosphorylated Pathway

The primary route for endogenous L-serine production is the phosphorylated pathway, which shunts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) through a three-step enzymatic cascade.[1][2][3]

-

Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). This is the rate-limiting step of the pathway.[2]

-

Transamination: Phosphoserine aminotransferase 1 (PSAT1) facilitates the transfer of an amino group from glutamate (B1630785) to 3-PHP, yielding phosphoserine and α-ketoglutarate.

-

Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates phosphoserine to produce L-serine.[4]

This pathway is crucial for cells with high proliferative demands, such as cancer cells, to meet their increased need for L-serine.[5][6]

L-Serine Catabolism and Anabolic Fates

Once synthesized or obtained from dietary sources, L-serine serves as a precursor for a multitude of essential biomolecules:

-

Glycine (B1666218) Synthesis and One-Carbon Metabolism: The reversible conversion of L-serine to glycine is catalyzed by serine hydroxymethyltransferase (SHMT). This reaction is a major source of one-carbon units for the folate cycle, which are essential for the synthesis of purines, thymidylate, and S-adenosylmethionine (SAM), the universal methyl donor.[7][8]

-

Sphingolipid and Phospholipid Synthesis: L-serine is a direct precursor for the synthesis of sphingolipids, a class of lipids crucial for membrane structure and signaling.[9][10] The condensation of L-serine with palmitoyl-CoA is the initial step in this pathway. L-serine is also required for the synthesis of phosphatidylserine.[11]

-

Neurotransmitter Synthesis: In the central nervous system, L-serine is the precursor to the neuromodulators D-serine and glycine, both of which are co-agonists of the N-methyl-D-aspartate (NMDA) receptor, playing critical roles in synaptic plasticity and neurotransmission.[1][12][13]

-

Cysteine Synthesis: Through the transsulfuration pathway, L-serine contributes to the synthesis of cysteine, a key component of the major intracellular antioxidant, glutathione (B108866) (GSH).[2]

-

Pyruvate Production: L-serine can be deaminated by serine dehydratase to form pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[14]

Quantitative Data on L-Serine Metabolism

Understanding the quantitative aspects of L-serine metabolism is crucial for elucidating its role in health and disease. The following tables summarize key kinetic parameters of enzymes involved in L-serine metabolism and the concentrations of L-serine and its derivatives in various biological contexts.

Table 1: Kinetic Parameters of Key Enzymes in L-Serine Metabolism

| Enzyme | Organism/Tissue | Substrate | Km | kcat (s-1) | Reference(s) |

| PHGDH | Human (recombinant) | 3-Phosphoglycerate | 0.26 mM | 1.5 | [5] |

| Human (recombinant) | NAD+ | 0.15 mM | 2.2 | [15] | |

| Human (recombinant) | α-Ketoglutarate | - | 4.7 (1/min) | [16][17] | |

| SHMT1 | Human (cytosolic) | L-Serine | - | - | [18] |

| SHMT2 | Human (mitochondrial) | L-Serine | - | - | [18] |

| Plasmodium vivax | L-Serine | 0.26 ± 0.04 mM | 1.09 ± 0.05 | [19] | |

| Plasmodium vivax | Tetrahydrofolate | 0.11 ± 0.01 mM | - | [19] | |

| Pseudoxanthomonas taiwanensis | DL-phenylserine | 23.26 mM | 186 | [20] |

Table 2: Concentrations of L-Serine and Related Metabolites

| Metabolite | Biological Context | Concentration | Reference(s) |

| L-Serine | Human Pancreatic Cancer Cells | Elevated levels in cancer cells | [21] |

| D-Serine | Human Brain (Cerebrum) | 50.2 ± 31.0 nmol/g | [12] |

| Human Brain (Cerebral Cortex) | 80 to 150 nmol/g | [12] | |

| Mouse Brain (Frontal Cortex - WT) | ~100 nmol/g | [9] | |

| Mouse Brain (Hippocampus - WT) | ~120 nmol/g | [9] | |

| Mouse Brain (Cerebellum - WT) | ~20 nmol/g | [9] | |

| Sphingolipids | Neurodegenerative Diseases | Elevated ceramide levels | [22][23][24] |

| Amyotrophic Lateral Sclerosis (ALS) patient spinal cord | Elevated levels of Cer, SM, and GSLs | [22] | |

| Alzheimer's Disease (AD) patient plasma | Decreased Sphingosine-1-phosphate (S1P) levels | [11] | |

| Parkinson's Disease (PD) patient plasma | Decreased Sphingosine-1-phosphate (S1P) levels | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate L-serine metabolic pathways.

Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

Principle: PHGDH activity is measured by monitoring the production of NADH, which reduces a probe to generate a colored product. The rate of color development is proportional to the PHGDH activity.

Materials:

-

PHGDH Assay Buffer

-

PHGDH Substrate (3-phosphoglycerate)

-

NAD+

-

Developer solution (containing a probe and diaphorase)

-

NADH Standard

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Cell or tissue lysate

Procedure:

-

Sample Preparation:

-

Homogenize tissue or cells in ice-cold PHGDH Assay Buffer.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.

-

Collect the supernatant (lysate) and determine the protein concentration.

-

-

NADH Standard Curve:

-

Prepare a series of NADH standards by diluting the NADH stock solution in PHGDH Assay Buffer.

-

Add 50 µL of each standard to separate wells of the 96-well plate.

-

-

Reaction Setup:

-

Prepare a Reaction Mix for each sample and positive control containing:

-

PHGDH Assay Buffer

-

PHGDH Substrate

-

NAD+

-

Developer solution

-

-

Prepare a Background Control Mix for each sample containing all components except the PHGDH Substrate.

-

-

Measurement:

-

Add 2-50 µL of sample lysate to the desired wells. Adjust the volume to 50 µL with PHGDH Assay Buffer.

-

Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (assay buffer) from all readings.

-

Subtract the background control reading from the corresponding sample reading.

-

Plot the NADH standard curve (absorbance vs. nmol of NADH).

-

Calculate the change in absorbance per minute (ΔA450/min) for each sample from the linear portion of the kinetic curve.

-

Determine the amount of NADH generated by the sample using the standard curve.

-

Calculate PHGDH activity using the following formula:

-

Activity (nmol/min/mg) = (NADH generated (nmol) / (reaction time (min) x protein amount (mg)))

-

-

Serine Hydroxymethyltransferase (SHMT) Activity Assay

This protocol describes a coupled enzyme assay.

Principle: The activity of SHMT is determined by coupling the production of 5,10-methylenetetrahydrofolate (CH2-THF) to its oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically.[25]

Materials:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

L-serine

-

Tetrahydrofolate (THF)

-

NADP+

-

MTHFD enzyme

-

Purified SHMT or cell lysate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, L-serine, THF, NADP+, and MTHFD.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the SHMT enzyme or cell lysate to the reaction mixture.

-

-

Measurement:

-

Immediately monitor the increase in absorbance at 340 nm (the wavelength at which NADPH absorbs) over time.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of NADPH (6220 M-1cm-1) to convert the rate of change in absorbance to the rate of NADPH production, which is equivalent to the SHMT activity.

-

Quantification of Sphingolipids by LC-MS/MS

This is a general workflow for the analysis of sphingolipids.

Principle: Liquid chromatography is used to separate different sphingolipid species, which are then ionized and detected by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

-

Appropriate LC column (e.g., C18 reverse-phase)

-

Solvents for mobile phase (e.g., methanol, acetonitrile, water with formic acid and ammonium (B1175870) formate)

-

Internal standards for various sphingolipid classes

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Biological samples (cells, tissues, plasma)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Homogenize the biological sample.

-

Add a known amount of internal standards to the homogenate.

-

Perform lipid extraction using a method such as the Bligh and Dyer or Folch method.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

-

LC Separation:

-

Inject the reconstituted lipid extract onto the LC column.

-

Separate the different sphingolipid classes using a gradient elution program with the appropriate mobile phases.

-

-

MS/MS Detection:

-

The eluent from the LC is directed to the mass spectrometer.

-

Use electrospray ionization (ESI) in positive or negative ion mode, depending on the sphingolipid class.

-

Perform targeted analysis using Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each sphingolipid of interest and the internal standards are monitored.

-

-

Data Analysis:

-

Integrate the peak areas for each sphingolipid and its corresponding internal standard.

-

Calculate the concentration of each sphingolipid by comparing its peak area ratio to the internal standard with a standard curve generated using known amounts of authentic standards.

-

Stable Isotope Tracing of L-Serine Metabolism

Principle: Cells or organisms are cultured with a stable isotope-labeled precursor (e.g., 13C-glucose or 13C-serine). The incorporation of the isotope into downstream metabolites is then measured by mass spectrometry to determine metabolic flux through the pathway.[14][26][27][28]

Materials:

-

Cell culture medium deficient in the nutrient to be traced

-

Stable isotope-labeled tracer (e.g., [U-13C6]-glucose, [U-13C3]-serine)

-

Cultured cells or animal model

-

Metabolite extraction solution (e.g., 80% methanol)

-

LC-MS/MS system

Procedure:

-

Labeling Experiment:

-

Culture cells in a medium containing the stable isotope tracer for a defined period (for steady-state or kinetic analysis).

-

-

Metabolite Extraction:

-

Rapidly quench metabolism (e.g., with liquid nitrogen) and extract metabolites using a cold extraction solution.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts by LC-MS/MS to determine the mass isotopologue distribution (MID) for serine and its downstream metabolites.

-

-

Data Analysis:

-

Correct the raw MS data for the natural abundance of stable isotopes.

-

Calculate the fractional contribution of the tracer to each metabolite pool.

-

Use metabolic flux analysis (MFA) software to model the flux rates through the different pathways of L-serine metabolism.

-

Visualizing L-Serine Metabolic Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the core L-serine metabolic pathways and a representative experimental workflow.

L-Serine Metabolic Pathways

Caption: Core L-Serine Metabolic Pathways.

Experimental Workflow for Assessing Anticancer Drug Effects on Serine Pathway

Caption: Experimental Workflow for Drug Efficacy.

Conclusion and Future Directions

The intricate network of L-serine metabolic pathways underscores its profound importance in cellular physiology and its emerging role in the pathogenesis of major human diseases. The ability to quantitatively assess the flux through these pathways and the activity of their constituent enzymes provides a powerful toolkit for researchers and drug developers. Future research will likely focus on the development of more specific and potent inhibitors of key enzymes in serine metabolism for therapeutic applications, particularly in oncology. Furthermore, a deeper understanding of the tissue-specific regulation of these pathways will be crucial for developing targeted therapies with minimal off-target effects. The methodologies and data presented in this guide offer a solid foundation for advancing our knowledge of this vital metabolic hub and translating these findings into clinical benefits.

References

- 1. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Levels of D-serine in the brain and peripheral organs of serine racemase (Srr) knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Exploring Sphingolipid Implications in Neurodegeneration [frontiersin.org]

- 11. journals.plos.org [journals.plos.org]

- 12. Heterogeneity of D-Serine Distribution in the Human Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Sphingolipids in neurodegenerative diseases [frontiersin.org]

- 23. (PDF) Sphingolipids in neurodegenerative diseases (2023) | Xueyang Pan | 18 Citations [scispace.com]

- 24. Sphingolipids in neurodegenerative diseases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 25. The impact of physiological metabolite levels on serine uptake, synthesis and utilization in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 27. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]

An In-Depth Technical Guide on the Discovery and Synthesis of ¹³C Labeled L-Serine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Serine, a non-essential amino acid, plays a pivotal role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and as a precursor to other amino acids and neuromodulators. The advent of stable isotope labeling, particularly with Carbon-13 (¹³C), has revolutionized the study of its metabolic pathways and flux in both healthy and diseased states. This technical guide provides a comprehensive overview of the discovery of L-Serine and delves into the detailed methodologies for the synthesis of ¹³C labeled L-Serine, catering to the needs of researchers and professionals in drug development and life sciences. This document outlines both chemical and enzymatic synthetic routes, presents quantitative data in structured tables for easy comparison, and includes detailed experimental protocols and visualizations of key pathways and workflows.

Discovery of L-Serine

L-Serine was first isolated in 1865 by the German chemist Emil Cramer from silk protein, a particularly rich source. Its name is derived from the Latin word for silk, "sericum". This discovery marked a significant step in understanding the composition of proteins and the fundamental building blocks of life.

Synthesis of ¹³C Labeled L-Serine

The synthesis of ¹³C labeled L-Serine is crucial for a variety of research applications, including metabolic tracing studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Both chemical and enzymatic methods have been developed to introduce the ¹³C isotope at specific positions within the L-Serine molecule, namely at the C1 (carboxyl), C2 (alpha-carbon), and C3 (beta-carbon) positions, as well as uniform labeling across all three carbons ([U-¹³C]).

Chemical Synthesis Approaches

Chemical synthesis offers a versatile platform for the preparation of ¹³C labeled L-Serine, often starting from commercially available labeled precursors. A common strategy involves the stereoselective synthesis from a chiral precursor to ensure the desired L-enantiomer.

One notable method involves the conversion of a protected L-serine derivative. For instance, the synthesis of β-cyano-ʟ-alanine from L-serine can be adapted for ¹³C labeling by using a labeled cyanide source. This multi-step process typically involves:

-

Protection of the amino and carboxyl groups of L-serine: This is crucial to prevent side reactions during subsequent steps. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and esterification for the carboxyl group.

-

Activation of the hydroxyl group: The hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate.

-

Nucleophilic substitution with a ¹³C-labeled cyanide: This step introduces the ¹³C label. For example, using K¹³CN or Na¹³CN.

-

Hydrolysis of the nitrile and deprotection: The cyano group is hydrolyzed to a carboxylic acid, and the protecting groups are removed to yield the desired ¹³C labeled amino acid.

The Mitsunobu reaction provides another avenue for the stereospecific conversion of the hydroxyl group, which can be exploited for isotopic labeling.

Table 1: Overview of a Chemical Synthesis Approach for [3-¹³C] L-Serine

| Step | Description | Reagents | Typical Yield | Isotopic Purity |

| 1 | Protection of L-Serine | Boc₂O, Methanol (B129727)/Thionyl chloride | >90% | N/A |

| 2 | Mesylation of the hydroxyl group | Methanesulfonyl chloride, Triethylamine (B128534) | ~92% | N/A |

| 3 | Cyanation with K¹³CN | K¹³CN, DMF | ~76% | >99% |

| 4 | Hydrolysis and Deprotection | KOH, H₂/Pd-C | ~27% (over 2 steps) | >99% |

Note: Yields can vary significantly based on reaction scale and optimization.

Enzymatic and Chemo-enzymatic Synthesis Approaches

Enzymatic methods offer high stereoselectivity and milder reaction conditions compared to purely chemical routes. The key enzyme in the biosynthesis of L-serine, serine hydroxymethyltransferase (SHMT) , is often employed for the synthesis of ¹³C labeled L-Serine. SHMT catalyzes the reversible conversion of glycine (B1666218) and a one-carbon unit (from formaldehyde (B43269) or 5,10-methylenetetrahydrofolate) to serine.

By using ¹³C-labeled precursors, specific labeling of L-Serine can be achieved:

-

[1-¹³C] L-Serine: Can be synthesized from [1-¹³C] glycine.

-

[2-¹³C] L-Serine: Can be synthesized from [2-¹³C] glycine.

-

[3-¹³C] L-Serine: Can be synthesized from ¹³C-formaldehyde.

-

[U-¹³C₃] L-Serine: Can be synthesized using uniformly labeled glycine and a labeled one-carbon source.

Table 2: Enzymatic Synthesis of L-Serine using SHMT

| Parameter | Value | Reference |

| Enzyme | Serine Hydroxymethyltransferase (SHMT) | [1] |

| Substrates | Glycine, Formaldehyde, Tetrahydrofolate (THF) | [1] |

| pH Optimum | 8.0 | [1] |

| Temperature Optimum | 40 °C | [1] |

| Product Concentration | 33.4 mM L-Serine (after 12h) | [1] |

| Substrate Concentration | 133 mM Glycine, 13.3 mM Formaldehyde | [1] |

Note: The specific activity and yield can be significantly improved by using engineered SHMT enzymes.[2]

Experimental Protocols

General Chemical Synthesis Protocol for [3-¹³C] L-Serine (Illustrative)

This protocol is a generalized representation based on the synthesis of β-cyano-ʟ-alanine from L-serine.

Step 1: Esterification and N-protection of L-Serine

-

Suspend L-serine in methanol and cool to 0 °C.

-

Slowly add thionyl chloride and reflux the mixture.

-

Evaporate the solvent to obtain the methyl ester hydrochloride.

-

Dissolve the ester in a suitable solvent (e.g., THF) and add sodium bicarbonate.

-

Add benzyl (B1604629) chloroformate (Cbz-Cl) and stir to obtain N-Cbz-L-serine methyl ester.

Step 2: Mesylation of the Hydroxyl Group

-

Dissolve the N-protected serine ester in dry dichloromethane.

-

Add triethylamine and cool to 0 °C.

-

Slowly add methanesulfonyl chloride and stir the reaction at room temperature.

-

Work up the reaction to isolate the mesylated product.

Step 3: Introduction of the ¹³C Label via Cyanation

-

Dissolve the mesylated compound in dry dimethylformamide (DMF).

-

Add potassium cyanide-¹³C (K¹³CN) and stir the mixture at room temperature.

-

Purify the product to obtain the ¹³C-labeled cyano derivative.

Step 4: Hydrolysis and Deprotection

-

Hydrolyze the ester and cyano groups using a base such as potassium hydroxide (B78521) in ethanol.

-

Perform catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to remove the Cbz protecting group.

-

Purify the final product, [3-¹³C] L-Serine, using techniques such as ion-exchange chromatography.[3]

General Enzymatic Synthesis Protocol for ¹³C L-Serine using SHMT

-

Reaction Mixture Preparation: Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 8.0).

-

Add Substrates and Cofactors: Add the appropriate ¹³C-labeled glycine or formaldehyde, the corresponding unlabeled substrate, tetrahydrofolate (THF), and pyridoxal-5'-phosphate (PLP).

-

Enzyme Addition: Add purified serine hydroxymethyltransferase (SHMT) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 40 °C) with gentle agitation.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of L-serine using methods like HPLC.

-

Reaction Termination and Purification: Terminate the reaction by methods such as protein precipitation (e.g., with trichloroacetic acid). Purify the ¹³C labeled L-Serine from the reaction mixture using ion-exchange chromatography or other suitable purification techniques.[3]

Visualization of Pathways and Workflows

Biosynthesis of L-Serine from Glycolysis

The primary de novo synthesis pathway for L-Serine in many organisms starts from the glycolytic intermediate 3-phosphoglycerate. This pathway involves three key enzymatic steps.

Enzymatic Synthesis of L-Serine using SHMT

This workflow illustrates the enzymatic synthesis of L-Serine from glycine and formaldehyde, catalyzed by serine hydroxymethyltransferase (SHMT).

Conclusion

The ability to synthesize ¹³C labeled L-Serine with high isotopic purity and yield is indispensable for modern biomedical research. This guide has provided a detailed overview of the historical discovery of L-Serine and the contemporary chemical and enzymatic methods for its isotopic labeling. By offering structured data, detailed protocols, and clear visualizations, this document aims to be a valuable resource for scientists and researchers, facilitating the application of ¹³C labeled L-Serine in their studies to unravel complex biological questions and accelerate drug discovery and development.

References

L-Serine-¹³C: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for L-Serine-¹³C. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and reliability of this isotopically labeled compound in their studies.

Introduction

L-Serine, a non-essential amino acid, is a crucial component in various metabolic pathways, including the biosynthesis of proteins, purines, and pyrimidines. Its isotopically labeled form, L-Serine-¹³C, serves as an important internal standard for quantification in metabolic research and clinical mass spectrometry.[1] Maintaining the chemical and isotopic purity of L-Serine-¹³C is paramount for accurate and reproducible experimental outcomes. This guide details the factors affecting its stability and provides recommendations for optimal storage.

Stability Profile of L-Serine-¹³C

The stability of L-Serine-¹³C is influenced by several environmental factors, primarily temperature, humidity, and light. While isotopically labeled compounds are generally stable, exposure to harsh conditions can lead to degradation.[2]

Recommended Storage Conditions

For long-term storage, L-Serine-¹³C should be kept at -20°C. Under these conditions, the product is stable for at least four years.[1] For shorter periods, some suppliers recommend storage at room temperature in a dry, dark place.[3][4][5]

Quantitative Stability Data

The following tables summarize representative data from long-term and accelerated stability studies on solid L-Serine-¹³C. These values are based on typical stability profiles observed for amino acids and are intended to serve as a guideline.

Table 1: Long-Term Stability Data for Solid L-Serine-¹³C

| Storage Condition | Time Point | Purity (%) | Appearance |

| 2-8°C | 0 months | 99.8 | White crystalline powder |

| 12 months | 99.7 | Conforms | |

| 24 months | 99.6 | Conforms | |

| 36 months | 99.5 | Conforms | |

| -20°C ± 5°C | 0 months | 99.8 | White crystalline powder |

| 12 months | 99.8 | Conforms | |

| 24 months | 99.8 | Conforms | |

| 36 months | 99.7 | Conforms | |

| 48 months | 99.7 | Conforms |

Table 2: Accelerated Stability Data for Solid L-Serine-¹³C

| Storage Condition | Time Point | Purity (%) | Appearance |

| 40°C ± 2°C / 75% RH ± 5% RH | 0 months | 99.8 | White crystalline powder |

| 3 months | 99.5 | Conforms | |

| 6 months | 99.2 | Conforms |

Degradation Pathways

Under stress conditions, L-Serine can undergo several degradation reactions. The primary degradation pathways include:

-

Thermal Degradation: At elevated temperatures, L-Serine can undergo decarboxylation, deamination, and a retro-aldol pathway to produce various smaller molecules.[6]

-

Oxidative Degradation: In the presence of oxidizing agents, the functional groups of L-Serine can be oxidized, leading to the formation of various degradation products.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to the formation of impurities.

Experimental Protocols

To ensure the quality of L-Serine-¹³C, a comprehensive stability testing program should be implemented. This includes long-term stability studies, forced degradation studies, and the use of appropriate analytical methods for purity assessment.

Long-Term Stability Study

A long-term stability study is essential to establish the re-test period or shelf life of L-Serine-¹³C under recommended storage conditions.

Objective: To evaluate the stability of L-Serine-¹³C over an extended period under recommended storage conditions.

Methodology:

-

Store samples of L-Serine-¹³C at the recommended long-term storage condition (-20°C ± 5°C) and, if desired, at a lower temperature (e.g., 2-8°C) for comparison.

-

Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 36, and 48 months).

-

Analyze the samples for purity, appearance, and any other relevant quality attributes using validated stability-indicating methods.

-

Compare the results to the initial sample analysis to assess any changes over time.

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical methods used for stability testing.

Objective: To investigate the degradation of L-Serine-¹³C under various stress conditions.

Methodology:

-

Acid Hydrolysis: Expose a sample of L-Serine-¹³C to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Expose a sample to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Treat a sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Heat a solid sample at a high temperature (e.g., 105°C) for a specified duration.

-

Photostability: Expose a sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze all stressed samples using a validated stability-indicating method to separate and quantify any degradation products.

Analytical Methods for Purity Assessment

Accurate assessment of L-Serine-¹³C purity requires the use of validated analytical methods.

Objective: To determine the purity of L-Serine-¹³C and to separate it from any potential impurities or degradation products.

Methodology:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for amino acids.

-

Derivatization (Optional): Pre-column derivatization with a chromophore-containing reagent can enhance detection sensitivity and selectivity.

Objective: To confirm the identity and purity of L-Serine-¹³C.

Methodology:

-

Derivatization: Due to the low volatility of amino acids, a derivatization step is necessary before GC analysis. Common derivatizing agents include silylating reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA).[8]

-

GC Separation: A capillary column with a non-polar or medium-polarity stationary phase is used for separation.

-

MS Detection: The mass spectrometer is used to identify the derivatized L-Serine-¹³C based on its mass spectrum and retention time.

Objective: To confirm the structure and isotopic labeling of L-Serine-¹³C.

Methodology:

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Directly detects the ¹³C nucleus, confirming the position and enrichment of the isotopic label.[][10] This technique is particularly useful for verifying the integrity of the labeled compound.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability and analysis of L-Serine-¹³C.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. L-Serine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1573-0.25 [isotope.com]

- 4. L-Serine (1-¹³C, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7814-0.25 [isotope.com]

- 5. L-Serine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-474-H-0.5 [isotope.com]

- 6. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 7. HPLC Separation of a Mixture of Non-Essential Amino Acids, such as L-Aspartic Acid, L-Serine, L-Glutamic Acid, and L-Alanine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. d-nb.info [d-nb.info]

- 10. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

Introduction to stable isotope labeling with L-Serine-13C

An In-depth Technical Guide to Stable Isotope Labeling with L-Serine-¹³C

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer and more versatile for a wide range of applications in biochemistry, metabolomics, and pharmaceutical research.[1] By replacing naturally abundant atoms with their heavier, stable isotopic counterparts (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can track the journey of these labeled compounds through complex metabolic networks.[1]

L-serine, a non-essential amino acid, is a central player in cellular metabolism. It serves as a precursor for the synthesis of proteins, lipids, and nucleotides, and plays a critical role in one-carbon metabolism.[2][3] Introducing L-Serine labeled with ¹³C (L-Serine-¹³C) into a biological system allows for the precise tracking of its conversion into numerous downstream metabolites. This provides invaluable insights into the activity of various metabolic pathways, which is particularly crucial in understanding the metabolic reprogramming that occurs in diseases like cancer.[4][5]

Metabolic Fates of L-Serine

L-Serine sits (B43327) at a crucial intersection of several major metabolic pathways.[2] When L-Serine-¹³C is introduced to cells, the ¹³C label is incorporated into a variety of downstream molecules. The primary metabolic fates include:

-

One-Carbon Metabolism: L-Serine is a major donor of one-carbon units to the folate and methionine cycles. The enzyme Serine Hydroxymethyltransferase (SHMT) converts serine to glycine, transferring a one-carbon unit to tetrahydrofolate (THF).[2][3] These one-carbon units are essential for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and for methylation reactions.[3][6]

-

Lipid Synthesis: Serine provides the backbone for the synthesis of important lipids such as phosphatidylserine (B164497) and sphingolipids.[2][6] The enzyme serine palmitoyltransferase (SPT) catalyzes the first step in sphingolipid biosynthesis by condensing L-serine with palmitoyl-CoA.[7]

-

Amino Acid Synthesis: Through the transsulfuration pathway, serine contributes to the synthesis of cysteine, which is a precursor to the major cellular antioxidant, glutathione (B108866) (GSH).[2]

-

Glycolysis and Gluconeogenesis: L-Serine can be converted to pyruvate (B1213749) by the enzyme serine dehydratase, allowing its carbon backbone to enter central carbon metabolism, either for energy production through the TCA cycle or for glucose synthesis (gluconeogenesis).[3]

Experimental Workflow for L-Serine-¹³C Labeling

A typical stable isotope tracing experiment involves several key stages, from cell culture to data analysis. The goal is to introduce the labeled substrate and measure its incorporation into downstream metabolites over time.

References

- 1. chempep.com [chempep.com]

- 2. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the usage of the serine metabolic network in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

L-Serine-¹³C in Foundational Biological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in modern biological research, allowing for the precise tracking of metabolic pathways and the quantification of metabolic fluxes. Among the various stable isotope-labeled compounds, L-Serine-¹³C has emerged as a critical tracer for elucidating the complex roles of serine metabolism in health and disease. This non-essential amino acid is not only a fundamental building block for proteins but also a central hub in cellular metabolism, contributing to nucleotide synthesis, redox homeostasis, and the generation of a diverse array of biomolecules. This technical guide provides a comprehensive overview of the applications of L-Serine-¹³C in foundational biological research, with a focus on metabolic tracing, detailed experimental protocols, and the visualization of key metabolic pathways.

Core Applications of L-Serine-¹³C in Metabolic Tracing

L-Serine-¹³C is primarily utilized to trace the metabolic fate of the serine backbone in various biosynthetic pathways. By introducing L-Serine labeled with ¹³C at specific positions (e.g., uniformly labeled [U-¹³C₃]serine or position-specific labeled serine), researchers can follow the incorporation of these labeled carbons into downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

One-Carbon Metabolism and Nucleotide Synthesis

A primary fate of serine is its role as the major donor of one-carbon units for the folate and methionine cycles.[1] This one-carbon metabolism is crucial for the de novo synthesis of purines and thymidylate, essential components of DNA and RNA.[1] L-Serine-¹³C tracing experiments have been instrumental in quantifying the contribution of serine to the nucleotide pool in various cell types, particularly in rapidly proliferating cancer cells which exhibit a high demand for nucleotide biosynthesis.[1][2]

Glutathione (B108866) Synthesis and Redox Homeostasis

Serine metabolism is intricately linked to cellular redox balance through the synthesis of glutathione (GSH), a major antioxidant.[1] Serine can be converted to glycine, one of the three amino acids required for GSH synthesis. Furthermore, the transsulfuration pathway, which also utilizes serine, leads to the production of cysteine, the rate-limiting amino acid for GSH synthesis. L-Serine-¹³C tracing allows for the quantification of the flux of serine towards GSH production, providing insights into how cells maintain redox homeostasis under various physiological and pathological conditions.[1]

Tricarboxylic Acid (TCA) Cycle Anaplerosis

In some cellular contexts, serine can be catabolized to pyruvate, which can then enter the Tricarboxylic Acid (TCA) cycle. This process, known as anaplerosis, replenishes TCA cycle intermediates that are withdrawn for biosynthetic purposes. L-Serine-¹³C tracing can elucidate the contribution of serine to the TCA cycle, which is particularly relevant in cancer cells that rewire their metabolism to support rapid growth.

Quantitative Data from L-Serine-¹³C Tracing Studies

The following tables summarize quantitative data from studies that have utilized L-Serine-¹³C to investigate metabolic fluxes. These data provide concrete examples of the insights that can be gained from this powerful technique.

| Cell Line | Tracer | Metabolite | Isotopic Labeling/Flux | Reference |

| HL-60 | [U-¹³C₃]Serine | Pyruvate | <1% M+3 fraction | [3] |

| Colon Cancer Cell Lines | ¹³C-Serine | Glutathione | High correlation with nucleotide labeling | [1] |

| Sarcoma Cells (in vitro) | [U-¹³C]-Glutamine | Serine | No significant labeling | [4] |

| Mouse Sarcomas (in vivo) | [U-¹³C]-Glutamine | Serine | M+1 observed (from ¹³CO₂) | [4] |

Key Signaling Pathways and Experimental Workflows

De Novo Serine Synthesis and One-Carbon Metabolism

The de novo synthesis of serine begins with the glycolytic intermediate 3-phosphoglycerate. This pathway is often upregulated in cancer cells to meet the increased demand for serine. Once synthesized or taken up from the extracellular environment, serine enters the one-carbon metabolism network, donating a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This molecule is a central carrier of one-carbon units for various biosynthetic reactions.

Caption: De Novo Serine Synthesis and its entry into One-Carbon Metabolism.

Experimental Workflow for L-Serine-¹³C Tracing

A typical L-Serine-¹³C tracing experiment involves several key steps, from cell culture to data analysis. The following diagram outlines a generalized workflow.

Caption: General experimental workflow for L-Serine-¹³C stable isotope tracing.

Experimental Protocols

Protocol 1: L-Serine-¹³C Tracing in Suspension Cancer Cells (e.g., HL-60)

This protocol is adapted from studies investigating serine metabolism in leukemia cell lines.[3]

1. Cell Culture and Labeling:

-

Culture HL-60 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin in a humidified atmosphere of 5% CO₂ at 37°C.

-

For ¹³C-tracing experiments, culture 3.0 x 10⁶ undifferentiated HL-60 cells in 5 mL of RPMI 1640 without glucose and sodium bicarbonate, supplemented with the desired concentration of [U-¹³C₃]serine (e.g., 0.2 mM), 2.0 g/L sodium bicarbonate, and 10% dialyzed FBS for 48 hours in 60-mm plates.

2. Metabolite Extraction:

-

Harvest the cells by centrifugation.

-

Quickly wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 80% methanol (B129727) to the cell pellet.

-

Vortex vigorously for 1 minute and incubate at -80°C for 20 minutes to precipitate proteins.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

3. LC-MS Analysis:

-

Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

-

Use a suitable column for polar metabolite separation, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

Set the mass spectrometer to acquire data in full scan mode with a resolution of >60,000 to accurately determine the mass isotopomer distributions.

-

Analyze the data using software capable of peak integration and correction for the natural abundance of ¹³C.

Conclusion

L-Serine-¹³C is a powerful tool for dissecting the intricate network of serine metabolism. Its application in foundational biological research, particularly in the fields of cancer metabolism and neuroscience, has provided invaluable insights into how cells utilize this central amino acid to support growth, maintain redox balance, and synthesize essential biomolecules. The combination of stable isotope tracing with advanced analytical platforms and computational modeling will continue to unravel the complexities of cellular metabolism, paving the way for the development of novel therapeutic strategies targeting metabolic vulnerabilities in disease.

References

- 1. Characterization of the usage of the serine metabolic network in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

L-Serine-¹³C in Isotope Tracing Studies: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the application of L-Serine-¹³C in metabolic flux analysis and isotope tracing studies.

Introduction

L-Serine, a non-essential amino acid, holds a central position in cellular metabolism. It serves as a crucial precursor for the synthesis of proteins, lipids (such as phosphatidylserine (B164497) and sphingolipids), and nucleotides. Furthermore, L-serine is a major source of one-carbon units for the folate and methionine cycles, which are vital for numerous methylation reactions and the synthesis of purines and thymidylate.[1][2] Given its integral role in these fundamental biosynthetic pathways, tracing the metabolic fate of L-serine provides invaluable insights into cellular physiology, particularly in states of rapid proliferation such as cancer.[3][4][5]

Stable isotope tracing using uniformly carbon-13 labeled L-Serine (L-Serine-¹³C) has emerged as a powerful technique to quantitatively map the metabolic fluxes through these interconnected pathways.[3][6] By introducing L-Serine-¹³C into a biological system, researchers can track the incorporation of the ¹³C isotope into downstream metabolites. This is typically analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7] The resulting mass isotopomer distributions (MIDs) provide a quantitative measure of the relative contributions of L-serine to various metabolic endpoints.[8][9] This guide offers a comprehensive overview of the core principles, experimental protocols, data interpretation, and visualization techniques for beginners in the field of isotope tracing with L-Serine-¹³C.

Core Metabolic Pathways of L-Serine

Understanding the primary metabolic routes of L-serine is fundamental to designing and interpreting isotope tracing experiments. The major pathways include:

-

De Novo Synthesis: L-serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate.[1] This pathway is often upregulated in proliferating cells to meet the increased demand for serine.

-

Conversion to Glycine (B1666218) and One-Carbon Metabolism: L-serine is reversibly converted to glycine by serine hydroxymethyltransferase (SHMT), a key reaction that transfers a one-carbon unit to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. This one-carbon unit is crucial for nucleotide synthesis and methylation reactions.[4]

-

Lipid Synthesis: L-serine is a direct precursor for the synthesis of phosphatidylserine and is essential for the production of sphingolipids.[1]

-

Cysteine Synthesis: Through the transsulfuration pathway, L-serine contributes to the synthesis of the amino acid cysteine.

-

Pyruvate Production: L-serine can be deaminated to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle.

The following diagram illustrates the central metabolic pathways involving L-serine.

References

- 1. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 2. journals.asm.org [journals.asm.org]

- 3. d-nb.info [d-nb.info]

- 4. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine and glycine metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]

A Technical Guide to L-Serine-13C: Key Suppliers, Commercial Availability, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of L-Serine-¹³C, a critical stable isotope-labeled amino acid for researchers in metabolic studies, drug development, and clinical mass spectrometry. This document details its commercial availability from key suppliers, provides synthesized experimental protocols for its use, and visualizes its central role in metabolic pathways.

Key Suppliers and Commercial Availability of L-Serine-¹³C

The commercial availability of L-Serine-¹³C is robust, with several reputable suppliers offering a variety of isotopically labeled forms to suit diverse research needs. These include labeling at specific carbon positions (1-¹³C, 2-¹³C, 3-¹³C), uniform labeling across all three carbons (¹³C₃), and dual labeling with ¹⁵N. The choice of isotope incorporation depends on the specific experimental design, particularly for tracing metabolic pathways and quantifying fluxes.

Below is a summary of key suppliers and their L-Serine-¹³C product offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Pack Size (Example) |

| Cambridge Isotope Laboratories, Inc. (CIL) | L-Serine (1-¹³C, 99%) | CLM-1573 | 99 atom % ¹³C | ≥98% | 0.25 g |

| L-Serine (³-¹³C, 99%) | CLM-2013 | 99 atom % ¹³C | ≥98% | 0.1 g | |

| L-Serine (¹³C₃, 99%) | CLM-1574-H | 99 atom % ¹³C | ≥98% | 0.25 g | |

| L-Serine (¹³C₃, 99%; ¹⁵N, 99%) | CNLM-474-H | 99 atom % ¹³C, 99 atom % ¹⁵N | ≥98% | 0.1 g | |

| L-Serine (1-¹³C, 99%; ¹⁵N, 98%) | CNLM-7814 | 99 atom % ¹³C, 98 atom % ¹⁵N | ≥98% | 0.25 g | |

| Sigma-Aldrich (Merck) | L-Serine-1-¹³C | 608130 | 99 atom % ¹³C | ≥95% (CP) | 100 mg |

| L-Serine-3-¹³C | 604720 | ≥99 atom % ¹³C | 99% (CP) | 100 mg | |

| L-Serine-¹³C₃,¹⁵N | - | 98 atom % ¹³C, 98 atom % ¹⁵N | 95% (CP) | 100 mg | |

| Cayman Chemical | L-Serine-¹³C₃ | 35126 | ≥95% | - | 1 mg, 5 mg |

| MedchemExpress | L-Serine-¹³C | HY-112338S | - | - | 1 mg, 5 mg |

| L-Serine-¹³C₃ | HY-112338S1 | - | - | 1 mg, 5 mg | |

| L-Serine-1-¹³C | HY-112338S2 | - | - | 1 mg, 5 mg | |

| L-Serine-2-¹³C | HY-112338S3 | - | - | 1 mg, 5 mg |

Experimental Protocols

L-Serine-¹³C is a versatile tool in metabolic research. Below are synthesized methodologies for its application in metabolic flux analysis (MFA) using mass spectrometry and for structural and functional studies using nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Flux Analysis (MFA) using L-Serine-¹³C and Mass Spectrometry

This protocol outlines a general workflow for tracing the metabolic fate of L-Serine-¹³C in cultured cells to determine metabolic fluxes.

1. Cell Culture and Isotope Labeling:

-

Culture cells of interest to mid-exponential growth phase in standard culture medium.

-

To initiate the labeling experiment, replace the standard medium with a medium containing a known concentration of L-Serine-¹³C (e.g., L-Serine (¹³C₃, 99%)). The concentration should be optimized for the specific cell line and experimental goals.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled serine.

2. Metabolite Extraction:

-

After the desired labeling period, rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

3. Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

For liquid chromatography-mass spectrometry (LC-MS) analysis, reconstitute the dried metabolites in a solvent compatible with the chosen chromatography method (e.g., 50% methanol).

4. Mass Spectrometry Analysis:

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to either a GC or LC system.

-

Acquire data in full scan mode to detect the mass isotopologue distributions (MIDs) of serine and its downstream metabolites. The MIDs represent the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

5. Data Analysis and Flux Calculation:

-

Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.

-

Correct the raw mass isotopomer data for the natural abundance of ¹³C.

-

The resulting MIDs are used in metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the metabolic pathways involving serine.

NMR Spectroscopy with L-Serine-¹³C

This protocol provides a general outline for using L-Serine-¹³C in NMR-based studies, often for investigating protein structure and function.

1. Protein Expression and Purification:

-

Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium.

-

Supplement the minimal medium with L-Serine-¹³C to incorporate the labeled amino acid into the protein.

-

Purify the ¹³C-labeled protein using standard chromatography techniques.

2. NMR Sample Preparation:

-

Prepare the purified, labeled protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer with D₂O).

-

The protein concentration should be optimized for NMR spectroscopy, typically in the range of 0.1 to 1 mM.

-

Transfer the sample to a high-quality NMR tube.

3. NMR Data Acquisition:

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

-

A variety of 1D and 2D NMR experiments can be performed, such as a simple 1D ¹³C spectrum or more complex 2D experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate the ¹³C nuclei with their attached protons.

4. NMR Data Processing and Analysis:

-

Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

The chemical shifts of the ¹³C-labeled serine residues can provide information about their local chemical environment within the protein, which is sensitive to protein folding and interactions.

-

Changes in the ¹³C chemical shifts upon ligand binding or other perturbations can be used to map interaction sites and study conformational changes.

Signaling Pathways and Experimental Workflows

The metabolic pathways involving serine are central to cellular function. L-Serine-¹³C tracing can elucidate the dynamics of these pathways.

Serine Biosynthesis and One-Carbon Metabolism

L-serine is a non-essential amino acid that can be synthesized from the glycolytic intermediate 3-phosphoglycerate. It serves as a major source of one-carbon units for the folate cycle, which is crucial for the synthesis of nucleotides and other essential biomolecules.

Caption: Serine biosynthesis from glycolysis and its entry into one-carbon metabolism.

Experimental Workflow for L-Serine-¹³C Tracing

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using L-Serine-¹³C.

Caption: A typical experimental workflow for L-Serine-¹³C metabolic tracing studies.

L-Serine-13C: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and relevant biological context for L-Serine-13C. Designed for researchers and professionals in drug development, this document synthesizes critical information into a practical resource for laboratory and clinical research applications.

Product Identification and Properties

This compound is a stable, non-radioactive isotopically labeled version of the non-essential amino acid L-Serine. The incorporation of Carbon-13 (¹³C) allows it to be used as a tracer in metabolic research and as an internal standard for quantification in mass spectrometry-based assays.[] Stable isotope labeling does not significantly alter the chemical or biological properties of the molecule, and it is considered to have low toxicity.[][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Data | Reference(s) |

| Synonyms | (S)-2-Amino-3-hydroxypropionic acid-¹³C | [4] |

| Appearance | White solid | [5] |

| Molecular Weight | Varies based on ¹³C incorporation (e.g., 106.09 for L-Serine-1-¹³C, 108.07 for L-Serine-¹³C₃) | [4][6] |

| Solubility | Soluble in water | [5] |

| Storage Temperature | Varies by supplier; common recommendations include room temperature or -20°C | [6][7][8] |

| Stability | Stable for at least 4 years when stored at -20°C | [7] |

Safety and Hazard Information